molecular formula C15H15NO5 B12753138 N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine CAS No. 90778-75-9

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine

Cat. No.: B12753138
CAS No.: 90778-75-9
M. Wt: 289.28 g/mol
InChI Key: HZTAUZSFIXBDDW-YZIRDXSFSA-N
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Description

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine is a compound that features a benzodioxole moiety, which is a common structural motif in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine typically involves the coupling of a benzodioxole derivative with an alanine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For example, the benzodioxole moiety can be introduced using a copper-catalyzed coupling reaction, followed by bromination with N-bromosuccinimide . The resulting intermediate can then be coupled with an alanine derivative under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes would need to be developed to ensure the compound can be produced in large quantities while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzodioxole moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound.

Scientific Research Applications

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine is unique due to its specific structure, which allows it to interact with different molecular targets compared to other benzodioxole-containing compounds. Its specific arrangement of functional groups also gives it distinct chemical properties and reactivity.

Properties

CAS No.

90778-75-9

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]propanoic acid

InChI

InChI=1S/C15H15NO5/c1-10(15(18)19)16-14(17)5-3-2-4-11-6-7-12-13(8-11)21-9-20-12/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19)/b4-2+,5-3+/t10-/m0/s1

InChI Key

HZTAUZSFIXBDDW-YZIRDXSFSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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